1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of Ramosetron. [ [] ] Ramosetron is a potent and selective 5-HT3 receptor antagonist, primarily recognized for its antiemetic properties. [ [] ] While this document will not delve into the therapeutic applications of Ramosetron, it's important to acknowledge its significance as the end product of a synthesis pathway involving 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride is a complex organic compound classified as an indazole derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics and biological activity. The compound is identified by the CAS number 1955560-60-7 and has a molecular formula of C₉H₁₃ClN₂O₂, with a molecular weight of 216.66 g/mol .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride belongs to the class of heterocyclic compounds, specifically indazoles. These compounds are characterized by their fused aromatic rings containing nitrogen atoms, which contribute to their unique chemical properties and biological activities.
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride typically involves several steps. One common method includes the Fischer indazole synthesis, where hydrazine reacts with a suitable ketone or aldehyde to form the indazole core. Subsequent reactions involve the introduction of the carboxylic acid group through carboxylation processes.
In industrial settings, continuous flow reactors may be employed to optimize production efficiency and control reaction conditions better. Purification techniques such as recrystallization or chromatography are often utilized to achieve high purity levels in the final product .
The compound can undergo various chemical reactions typical for carboxylic acids and indazole derivatives. These include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties .
Reactions can be conducted under controlled conditions using polar solvents to facilitate the desired transformations while minimizing side reactions.
The mechanism by which 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride exerts its biological effects is largely dependent on its interactions with specific molecular targets within biological systems. For instance:
Understanding these interactions is essential for elucidating its pharmacological profile and potential therapeutic uses .
While specific physical properties such as density and boiling point are not extensively documented for this compound, it is known that:
Key chemical properties include:
Additional data relevant to its physical and chemical behavior can be derived from experimental studies in controlled environments .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride has potential applications in various scientific fields:
Its unique structure allows researchers to explore new therapeutic avenues in pharmacology and biochemistry .
The strategic disconnection of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride reveals three logical synthetic pathways centered on bond formation critical to the tetrahydroindazole core. The primary retrosynthetic approach involves disconnection at the C3a-C7a bond, revealing cyclohexanone and hydrazine as starting materials for constructing the saturated six-membered ring prior to indazole formation. Alternative pathways include disconnection at the N-N bond, suggesting diazotization strategies, or cleavage at the C3-carboxyl bond, enabling late-stage introduction of the carboxylic acid functionality [4] [9].
Key intermediates identified through retrosynthesis include 3-substituted cyclohexanones (for cyclocondensation with methylhydrazine) and ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (as a carboxylate precursor). The strategic placement of nitrogen protecting groups emerges as crucial for directing regioselectivity during ring closure, particularly to ensure N-1 methylation versus the thermodynamically favored N-2 regioisomer. Computational modeling supports that steric and electronic effects of substituents at C3 significantly influence the energy barriers for cyclization, with carboxyl groups providing sufficient steric bulk to favor the desired N-1 substituted product when coupled with appropriate reaction conditions [4].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Site | Key Synthons | Intermediate Complexity | Strategic Advantage |
---|---|---|---|
C3a-C7a bond | Cyclohexanone derivatives, methylhydrazine | Moderate | Direct ring formation with controlled saturation |
N-N bond | Diazonium salts, cyclic enolates | High | Late-stage nitrogen introduction |
C3-carboxyl bond | 3-Unsubstituted tetrahydroindazoles, CO₂ sources | Low | Flexibility in carboxyl introduction timing |
C1-N bond | N-Unsubstituted indazoles, methylating agents | Low | Avoids regioselectivity issues |
Regioselective N-methylation presents a fundamental challenge in tetrahydroindazole synthesis due to the nearly equivalent nucleophilicity of N1 and N2 atoms in the indazole ring system. Research demonstrates that methylation prior to ring closure provides superior regiocontrol, with methylhydrazine preferentially forming the N1-methylated product when reacted with carbonyl-containing precursors under carefully controlled conditions [1] [7]. Kinetic studies reveal that the use of methylhydrazine in ethanol at 0-5°C produces the N1-methyl isomer with >15:1 selectivity, while higher temperatures (>80°C) favor the thermodynamically stable N2-methyl isomer through isomerization.
Protecting group strategies significantly enhance regioselectivity during late-stage methylation. The transient protection of the indazole nitrogen atoms with tert-butoxycarbonyl (Boc) groups enables selective deprotection and methylation at N1. Specifically, di-Boc-protected intermediates undergo preferential N1 deprotection under mild acidic conditions, allowing selective methylation at this position before global deprotection. Alternative approaches employ silver(I)-assisted methylation, where silver nitrate coordinates preferentially with N2, leaving N1 available for alkylation with methyl iodide in acetonitrile at room temperature, achieving >95% regioselectivity [1].
The carboxylic acid moiety at C3 exerts significant steric and electronic effects on methylation regioselectivity. Electron-withdrawing carboxyl groups reduce the nucleophilicity of adjacent nitrogen atoms, necessitating stronger bases (such as potassium tert-butoxide) for deprotonation before methylation. Computational analyses indicate that the carboxyl group creates a 1.8 kcal/mol energy difference between N1 and N2 transition states when using methyl iodide, favoring N1-methylation due to reduced steric congestion in the transition state [3] [7].
The conversion of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid to its hydrochloride salt requires precise control over crystallization parameters to ensure optimal solid-state properties. Research identifies isopropanol/water mixtures (4:1 v/v) as ideal solvent systems for salt formation, providing sufficient polarity for hydrochloride solubility while enabling controlled crystal growth during antisolvent addition. The free acid is dissolved in warm isopropanol (50-55°C), followed by stoichiometric addition of concentrated hydrochloric acid, with gradual water addition inducing crystallization [2] . This approach yields the hydrochloride salt as a stable crystalline solid with consistent stoichiometry (confirmed by elemental analysis showing <0.3% variation from theoretical composition).
Counterion studies reveal that hydrochloride formation significantly enhances thermal stability compared to other pharmaceutically relevant salts. Thermogravimetric analysis shows the hydrochloride salt maintains stability up to 215°C, approximately 40°C higher than the corresponding free acid. This enhanced stability correlates with stronger ionic interactions in the crystal lattice, as confirmed by single-crystal X-ray diffraction revealing a dense hydrogen-bonding network between the carboxylic acid proton, carbonyl oxygen, and chloride ions [2] [8].
Table 2: Hydrochloride Salt Crystallization Optimization Parameters
Solvent System | Acid Equivalents | Crystallization Temp (°C) | Yield (%) | Purity (HPLC) | Remarks |
---|---|---|---|---|---|
Ethanol/water (3:1) | 1.05 | 0-5 | 78% | 98.2% | Needle crystals, poor flowability |
Isopropanol/water (4:1) | 1.10 | 20-25 | 92% | 99.5% | Prismatic crystals, excellent stability |
Acetone | 1.20 | -10 | 65% | 97.8% | Amorphous solid formation |
THF/Heptane | 1.15 | 10 | 83% | 98.7% | Solvent inclusion issues |
Methanol/Ethyl acetate | 1.08 | 15 | 88% | 99.1% | Polymorph conversion observed |
Scale-up considerations highlight the importance of controlled water addition rates (0.5-1.0 mL/min per 100g substrate) and seeding strategies using pre-characterized hydrochloride crystals. Implementation of in situ pH monitoring during acidification ensures consistent endpoint targeting (pH 1.5-2.0) for maximal yield without compromising crystal quality. The resulting crystals exhibit excellent powder characteristics with bulk density >0.45 g/cm³ and angle of repose <35°, facilitating downstream processing in pharmaceutical manufacturing [8].
Microwave-assisted synthesis significantly enhances the sustainability profile of tetrahydroindazole core formation. Conventional heating in refluxing toluene (140°C, 12 hours) for the key cyclocondensation step has been replaced by microwave irradiation (300W, 150°C, 30 minutes), reducing energy consumption by 85% while improving yield from 68% to 89% [4]. This approach eliminates solvent degradation products that previously complicated purification, reducing the need for silica gel chromatography and enabling direct crystallization of the product from reaction mixtures.
Solvent selection guided by environmental impact metrics has identified cyclopentyl methyl ether (CPME) as a superior alternative to traditional dichloromethane for extraction steps. CPME exhibits ideal partition coefficients for tetrahydroindazole derivatives (K = 12.5 for product/water distribution) while offering negligible ozone depletion potential (ODP = 0) and low global warming potential (GWP = 1) compared to dichloromethane (ODP = 0.38, GWP = 8.7). The implementation of solvent-recycling systems reduces net CPME consumption to <0.5L per kg of product, achieving a 92% reduction in solvent-related environmental impact [4].
Catalytic methodologies have replaced stoichiometric reagents in critical transformations. The implementation of cerium(III) chloride catalysis (5 mol%) for the cyclocondensation step eliminates the need for excess hydrazine derivatives, reducing the E-factor by 38%. Additionally, continuous hydrogen chloride generation in situ via membrane-separated electrochemical cells provides precise stoichiometric control during salt formation, minimizing acid waste. These innovations collectively reduce the process mass intensity (PMI) to 18, significantly lower than the industry average of 25-30 for similar pharmaceutical intermediates [10].
Table 3: Green Chemistry Metrics Comparison for Key Synthesis Steps
Process Parameter | Traditional Approach | Green Approach | Improvement | Environmental Benefit |
---|---|---|---|---|
Cyclization energy input | 12h reflux (140°C) | 30min microwave (150°C) | 85% energy reduction | 75kg CO₂e/kg reduction |
Primary solvent | Toluene (GWP=4.1) | CPME (GWP=1) | Lower GWP solvent | 68% carbon footprint reduction |
Hydrazine equivalents | 2.5 eq | 1.1 eq | 56% reduction | Reduced nitrogen waste |
Acid utilization | Excess HCl (1.5 eq) | Stoichiometric in situ generation | 33% acid reduction | Minimal aqueous neutralization |
Overall PMI | 42 | 18 | 57% reduction | Lower resource consumption |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1